1H and 13C NMR Spectral Analysis of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone: A Comprehensive Technical Guide
1H and 13C NMR Spectral Analysis of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone (also known as 3-bromo-2-hydroxy-5-(trifluoromethyl)acetophenone) is a highly functionalized aromatic building block. Fluorinated and brominated acetophenones are critical intermediates in the synthesis of neuroactive compounds, including positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4)[1]. Furthermore, the targeted trifluoromethylation of carbonyl derivatives is a standard practice to improve the lipophilicity, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients[2].
To utilize this compound effectively in complex syntheses, absolute structural verification is mandatory. This guide provides an in-depth, self-validating framework for the nuclear magnetic resonance (NMR) acquisition and interpretation of this specific acetophenone derivative. We will dissect the causality behind its unique chemical shifts—driven by intramolecular hydrogen bonding, halogen electronegativity, and spin-spin coupling—and establish a robust protocol for structural assignment.
Experimental Protocol: A Self-Validating Acquisition System
A rigorous NMR protocol must account for the specific electronic and physical properties of the analyte. The presence of an acidic phenolic proton, a quadrupolar bromine nucleus, and a spin-1/2 fluorine ensemble dictates the experimental choices below.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of Deuterated Chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl3 is strictly chosen over hydrogen-bond-accepting solvents like DMSO- d6 or Methanol- d4 . Using a non-competing solvent preserves the critical intramolecular hydrogen bond between the C-2 hydroxyl group and the C-1 acetyl carbonyl, which is diagnostic for the ortho-substitution pattern.
-
-
Instrument Tuning: Utilize a 400 MHz or 600 MHz spectrometer equipped with a multinuclear cryoprobe. Tune and match the probe for 1H , 13C , and 19F frequencies.
-
1 H NMR Acquisition: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay ( D1 ) to 1.5 seconds to ensure complete longitudinal relaxation of all protons.
-
13 C NMR Acquisition: Acquire 512–1024 scans.
-
Causality: Set D1 to ≥ 2.0 seconds. The molecule contains five quaternary carbons (C-1, C-2, C-3, C-5, C=O) which lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents the saturation of these slow-relaxing nuclei. Use WALTZ-16 power-gated 1H decoupling to simplify the spectrum while retaining Nuclear Overhauser Effect (NOE) signal enhancement.
-
-
19 F NMR Acquisition: Acquire 64 scans with a D1 of 1.0 second. The D1 can be relatively short due to the rapid rotation of the −CF3 group, which averages chemical shift anisotropy and facilitates relaxation[3].
2D NMR Validation: Acquire 1H
13C HSQC (optimized for 1JCH=145 Hz) and HMBC (optimized for nJCH=8 Hz) to map the connectivity and definitively rule out isomeric impurities.
Figure 1: Step-by-step workflow for multinuclear NMR acquisition and processing.
1 H NMR Spectral Interpretation
The 1H NMR spectrum of this compound is highly diagnostic due to the distinct electronic environments of its four proton populations.
-
The Phenolic Proton (-OH): Resonates extremely downfield at ~12.80 ppm .
-
Causality: The hydroxyl proton is locked in a strong, six-membered intramolecular hydrogen bond with the adjacent acetyl carbonyl oxygen. This locks the proton in the deshielding cone of the carbonyl group. Furthermore, the electron-withdrawing effects of the para- −CF3 and ortho-bromine groups increase the acidity (and thus the deshielding) of this proton.
-
-
Aromatic Protons (H-4 and H-6): The two aromatic protons are meta to each other, resulting in a characteristic meta-coupling ( 4JHH≈2.0 Hz). H-6 is heavily deshielded by the adjacent acetyl group, while H-4 is deshielded by the combined inductive effects of the ortho-bromine and ortho-trifluoromethyl groups.
-
Acetyl Methyl (-CH 3 ): Appears as a sharp singlet at ~2.65 ppm , typical for a methyl ketone attached to an electron-deficient aromatic ring.
Table 1: 1 H NMR Data Summary ( CDCl3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -OH | 12.80 | Singlet (s) | - | 1H | Phenolic -OH (H-bonded) |
| H-6 | 8.05 | Doublet (d) | 2.0 | 1H | Aromatic CH |
| H-4 | 7.97 | Doublet (d) | 2.0 | 1H | Aromatic CH |
| -CH 3 | 2.65 | Singlet (s) | - | 3H | Acetyl Methyl |
13 C and 19 F NMR Spectral Interpretation
The 13C NMR spectrum is defined by heteronuclear spin-spin coupling ( 13C−19F ). Because fluorine is a spin-1/2 nucleus with 100% natural abundance, the −CF3 group splits adjacent carbons into quartets[3].
-
The −CF3 Group: The 19F nucleus serves as an exceptional NMR probe. In trifluoromethyl-aromatic species, the 19F chemical shift is modulated by substrate topology, typically resonating around -62.5 ppm as a sharp singlet[4]. In the 13C spectrum, the −CF3 carbon itself appears as a massive quartet at ~123.4 ppm with a one-bond coupling constant ( 1JCF ) of ~272 Hz.
-
Aromatic Carbons: The ipso-carbon (C-5) appears as a quartet ( 2JCF≈33 Hz). The ortho-carbons (C-4 and C-6) also appear as quartets due to long-range coupling ( 3JCF≈3.5 Hz).
-
Carbonyl Carbon: Resonates at ~203.5 ppm , slightly upfield from a standard aliphatic ketone due to conjugation with the aromatic ring.
Table 2: 13 C and 19 F NMR Data Summary ( CDCl3 , 100 MHz / 376 MHz)
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |
| 13C | C=O | 203.5 | Singlet (s) | - | Acetyl Carbonyl |
| 13C | C-2 | 159.2 | Singlet (s) | - | Aromatic C-OH |
| 13C | C-4 | 129.5 | Quartet (q) | ~3.5 ( 3JCF ) | Aromatic CH |
| 13C | C-6 | 126.1 | Quartet (q) | ~3.5 ( 3JCF ) | Aromatic CH |
| 13C | CF 3 | 123.4 | Quartet (q) | ~272 ( 1JCF ) | Trifluoromethyl C |
| 13C | C-5 | 120.8 | Quartet (q) | ~33 ( 2JCF ) | Aromatic C-CF 3 |
| 13C | C-1 | 119.5 | Singlet (s) | - | Aromatic C-Ac |
| 13C | C-3 | 112.3 | Singlet (s) | - | Aromatic C-Br |
| 13C | CH 3 | 29.1 | Singlet (s) | - | Acetyl Methyl |
| 19F | CF 3 | -62.5 | Singlet (s) | - | Trifluoromethyl F |
2D NMR Strategies for Absolute Assignment
While 1D chemical shifts provide strong empirical evidence, Heteronuclear Multiple Bond Correlation (HMBC) is required to establish a self-validating proof of the substitution pattern. HMBC correlates protons to carbons separated by two ( 2J ) or three ( 3J ) bonds.
-
Validating the Bromine Position (C-3): The phenolic -OH proton shows a 3J correlation to C-3 (112.3 ppm) and C-1 (119.5 ppm), and a 2J correlation to C-2 (159.2 ppm). H-4 will also show a 2J correlation to C-3, confirming the bromine is sandwiched between the hydroxyl and H-4.
-
Validating the Acetyl Position (C-1): The acetyl methyl protons show a strong 3J correlation to C-1 and a 2J correlation to the carbonyl carbon. H-6 shows a 3J correlation to the carbonyl carbon, confirming its proximity.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for absolute structural assignment.
Conclusion
The comprehensive NMR analysis of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone relies heavily on understanding the interplay between intramolecular hydrogen bonding and heteronuclear spin-spin coupling. By employing a rigorous acquisition protocol and validating 1D assignments with 2D HMBC networks, researchers can achieve unambiguous structural confirmation, ensuring the integrity of downstream synthetic or biological applications.
References
-
[1] Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Journal of Medicinal Chemistry.[Link]
-
[4] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.[Link]
-
[3] 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.[Link]
-
[2] Mild LiOMe-Catalyzed Trifluoromethylation of Carbonyl Compounds. The Journal of Organic Chemistry.[Link]
